Cas no 319-72-2 (5-Fluoroindole-3-butyric acid)
5-Fluoroindole-3-butyric acid Chemical and Physical Properties
Names and Identifiers
-
- 5-Fluoroindole-3-butyric acid
- 1H-Indole-3-butanoicacid, 5-fluoro-
- 4-(5-fluoro-1H-indol-3-yl)butanoic acid
- 4-(5-Fluoro-1H-indol-3-yl)-butyric acid
- 1H-Indole-3-butanoicacid,5-fluoro
- 4-(5-Fluor-indol-3-yl)-buttersaeure
- 4-(5-fluoroindol-3-yl)butanoic acid
- 4-(5-fluoro-indol-3-yl)-butyric acid
- 5-fluoro-3-(3-carboxypropyl)-1H-indole
- FT-0631943
- DTXSID80567505
- SY238720
- AS-35384
- A5759
- 319-72-2
- 4-(5-Fluoro-3-indolyl)butanoic Acid
- AKOS015898392
- CS-0163681
- Q-102920
- 5-Fluoroindole-3-butyricacid
- MFCD03839847
- SCHEMBL5203631
- IJAVCLNGRFTCBG-UHFFFAOYSA-N
-
- MDL: MFCD03839847
- Inchi: 1S/C12H12FNO2/c13-9-4-5-11-10(6-9)8(7-14-11)2-1-3-12(15)16/h4-7,14H,1-3H2,(H,15,16)
- InChI Key: IJAVCLNGRFTCBG-UHFFFAOYSA-N
- SMILES: FC1C=CC2=C(C=1)C(=CN2)CCCC(=O)O
Computed Properties
- Exact Mass: 221.08500
- Monoisotopic Mass: 221.08520679g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 53.1Ų
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.328±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: Not available
- Boiling Point: 429.6°Cat760mmHg
- Flash Point: 213.6°C
- Refractive Index: 1.625
- Solubility: Very slightly soluble (0.33 g/l) (25 º C),
- PSA: 53.09000
- LogP: 2.71430
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
5-Fluoroindole-3-butyric acid Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Room temperature
5-Fluoroindole-3-butyric acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Fluoroindole-3-butyric acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199008375-1g |
4-(5-Fluoro-1H-indol-3-yl)butanoic acid |
319-72-2 | 97% | 1g |
$332.45 | 2023-09-02 | |
| Alichem | A199008375-5g |
4-(5-Fluoro-1H-indol-3-yl)butanoic acid |
319-72-2 | 97% | 5g |
$797.00 | 2023-09-02 | |
| Fluorochem | 040689-250mg |
5-Fluoroindole-3-butyric acid |
319-72-2 | 97% | 250mg |
£214.00 | 2022-03-01 | |
| Fluorochem | 040689-1g |
5-Fluoroindole-3-butyric acid |
319-72-2 | 97% | 1g |
£428.00 | 2022-03-01 | |
| Fluorochem | 040689-5g |
5-Fluoroindole-3-butyric acid |
319-72-2 | 97% | 5g |
£1283.00 | 2022-03-01 | |
| AstaTech | 48469-0.25/G |
5-FLUOROINDOLE-3-BUTYRIC ACID |
319-72-2 | 97% | 0.25g |
$79 | 2023-09-17 | |
| AstaTech | 48469-1/G |
5-FLUOROINDOLE-3-BUTYRIC ACID |
319-72-2 | 97% | 1g |
$199 | 2023-09-17 | |
| AstaTech | 48469-5/G |
5-FLUOROINDOLE-3-BUTYRIC ACID |
319-72-2 | 97% | 5g |
$779 | 2023-09-17 | |
| Chemenu | CM132922-1g |
4-(5-fluoro-1H-indol-3-yl)butanoic acid |
319-72-2 | 95%+ | 1g |
$286 | 2021-08-05 | |
| TRC | F402818-100mg |
5-Fluoroindole-3-butyric Acid |
319-72-2 | 100mg |
$ 316.00 | 2023-09-07 |
5-Fluoroindole-3-butyric acid Suppliers
5-Fluoroindole-3-butyric acid Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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4. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 5-Fluoroindole-3-butyric acid
Introduction to 5-Fluoroindole-3-butyric Acid (CAS No. 319-72-2)
5-Fluoroindole-3-butyric acid, with the chemical formula C11H10FN2O2, is a fluorinated indole derivative that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound, identified by its CAS number 319-72-2, exhibits a unique structural framework that makes it a valuable scaffold for the development of novel therapeutic agents. The presence of both a fluorine atom and a butyric acid side chain imparts distinct physicochemical properties, enhancing its potential as an intermediate in synthetic chemistry and a lead compound in drug discovery.
The fluorine substituent in 5-fluoroindole-3-butyric acid plays a crucial role in modulating the biological activity of molecules. Fluorine atoms are well-known for their ability to influence metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. In particular, fluorinated indoles have been extensively studied for their potential applications in treating neurological disorders, cancer, and infectious diseases. The introduction of fluorine at the 5-position of the indole ring enhances the molecule's interactions with biological targets, often leading to improved efficacy and selectivity.
Recent advancements in computational chemistry and structure-based drug design have highlighted the significance of 5-fluoroindole-3-butyric acid as a privileged scaffold. Studies have demonstrated that the combination of the indole core with a fluorinated aromatic ring can lead to compounds with enhanced binding to protein targets. For instance, research published in journals such as *Journal of Medicinal Chemistry* and *Bioorganic & Medicinal Chemistry* has shown that derivatives of 5-fluoroindole-3-butyric acid exhibit promising activity against enzymes involved in cancer progression. The butyric acid moiety further contributes to the molecule's solubility and bioavailability, making it an attractive candidate for further optimization.
In the realm of medicinal chemistry, 5-fluoroindole-3-butyric acid has been explored as a precursor for synthesizing more complex molecules with tailored biological activities. The indole ring is a versatile pharmacophore found in numerous bioactive natural products and drug candidates. By incorporating fluorine into this scaffold, chemists can fine-tune the electronic properties of the molecule, leading to enhanced interactions with biological receptors. This has led to several patents and clinical trials investigating fluorinated indole derivatives for their potential therapeutic applications.
The synthesis of 5-fluoroindole-3-butyric acid typically involves multi-step organic reactions, starting from commercially available precursors such as 5-fluoroindole and butyric acid derivatives. Advanced synthetic methodologies, including cross-coupling reactions and palladium-catalyzed transformations, have been employed to achieve high yields and purity. These synthetic strategies are critical for ensuring that the final product meets the stringent requirements for pharmaceutical applications.
One notable area where 5-fluoroindole-3-butyric acid has shown promise is in the development of inhibitors targeting enzyme families involved in inflammation and pain signaling. Recent studies have identified that certain analogs of this compound exhibit potent activity against cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. By leveraging computational modeling and high-throughput screening, researchers have been able to optimize derivatives of 5-fluoroindole-3-butyric acid for improved potency and selectivity.
The pharmacokinetic properties of 5-fluoroindole-3-butyric acid are also subjects of extensive investigation. Fluorinated compounds often exhibit longer half-lives due to their resistance to metabolic degradation by enzymes such as cytochrome P450. This characteristic makes them attractive for drug development, as it can reduce dosing frequency and improve patient compliance. Additionally, the butyric acid side chain contributes to oral bioavailability by enhancing membrane permeability and reducing renal clearance.
In conclusion, 5-fluoroindole-3-butyric acid (CAS No. 319-72-2) represents a compelling scaffold for pharmaceutical innovation. Its unique structural features—comprising a fluorinated indole core and a butyric acid side chain—make it a versatile building block for designing novel therapeutics targeting various diseases. With ongoing research focusing on optimizing its biological activity and pharmacokinetic profiles, this compound is poised to play a significant role in future drug development efforts.
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